11-(2-Furyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-1-isobenzofuranyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
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Overview
Description
11-(2-Furyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-1-isobenzofuranyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a furan ring, a benzofuran moiety, and a diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Furyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-1-isobenzofuranyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzofuran intermediates, followed by their coupling with the diazepine core under specific conditions. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
11-(2-Furyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-1-isobenzofuranyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ketone group in the benzofuran moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ketone group can produce alcohol derivatives.
Scientific Research Applications
11-(2-Furyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-1-isobenzofuranyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism of action of 11-(2-Furyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-1-isobenzofuranyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3E)-4-(2-Furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one
- Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate
Uniqueness
11-(2-Furyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-1-isobenzofuranyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one stands out due to its combination of a furan ring, benzofuran moiety, and diazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H24N2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-9,9-dimethyl-5-(3-oxo-1H-2-benzofuran-1-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24N2O4/c1-27(2)14-19-23(21(30)15-27)24(22-12-7-13-32-22)29(20-11-6-5-10-18(20)28-19)25-16-8-3-4-9-17(16)26(31)33-25/h3-13,24-25,28H,14-15H2,1-2H3 |
InChI Key |
PKBRESAPLDCYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C6=CC=CO6)C(=O)C1)C |
Origin of Product |
United States |
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